molecular formula C20H24N4O2 B5088518 2-[4-(2-methoxyphenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone

2-[4-(2-methoxyphenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B5088518
M. Wt: 352.4 g/mol
InChI Key: WBSZZGDKQGNGHK-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDPQ, and it belongs to the class of quinazolinone derivatives. In

Mechanism of Action

The exact mechanism of action of MDPQ is not fully understood. However, it has been proposed that MDPQ acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. These actions lead to an increase in the levels of serotonin in the brain, which is believed to be responsible for the antidepressant and anxiolytic effects of MDPQ.
Biochemical and Physiological Effects
MDPQ has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival. MDPQ has been shown to have a good safety profile and does not produce significant adverse effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

MDPQ has several advantages for lab experiments. It is a well-characterized compound that can be synthesized with high purity. It has also been extensively studied for its pharmacological properties, making it a useful tool for investigating the mechanisms of action of antidepressants and anxiolytics. However, MDPQ has some limitations, including its poor solubility in water and its relatively short half-life.

Future Directions

There are several future directions for research on MDPQ. One area of interest is the development of more potent and selective MDPQ analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of MDPQ in combination with other drugs for the treatment of psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of MDPQ and its effects on neuroplasticity and neuronal survival.

Synthesis Methods

The synthesis of MDPQ involves the reaction of 2-methoxyphenylpiperazine with 7-methyl-5,6-dihydroquinazolin-8(7H)-one in the presence of a catalyst. The reaction proceeds through a series of steps involving nucleophilic substitution and cyclization to yield MDPQ. The purity of the synthesized compound can be improved through recrystallization and chromatographic techniques.

Scientific Research Applications

MDPQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. MDPQ has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-11-16-15(18(25)12-14)13-21-20(22-16)24-9-7-23(8-10-24)17-5-3-4-6-19(17)26-2/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZZGDKQGNGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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